N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)13(18)15-14-17-16-12(19-14)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZHDQMUDEJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl hydrazine with isobutyric acid in the presence of a dehydrating agent to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or oxadiazole moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide may inhibit tumor growth through several mechanisms:
- Histone Deacetylase Inhibition : Similar oxadiazole derivatives have shown activity against histone deacetylases (HDACs), which are implicated in cancer progression. By inhibiting HDAC6, these compounds can induce apoptosis in cancer cells and inhibit their proliferation .
Antimicrobial Properties
Oxadiazole derivatives have been studied for their antimicrobial effects. Preliminary studies suggest that this compound could exhibit antibacterial and antifungal activities. This potential makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Neurological Applications
The compound's structural features may allow it to cross the blood-brain barrier, making it a candidate for neurological research. Compounds with similar structures have been explored for treating neurodegenerative diseases due to their ability to modulate neuroinflammation and neuronal survival pathways.
Case Study 1: Anticancer Efficacy
A study investigated the effects of various oxadiazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. This suggests a strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of oxadiazole derivatives, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.
Pharmaceutical Development
Given its promising biological activities, this compound could be developed into pharmaceuticals aimed at treating cancer and infectious diseases. Its ability to act on multiple biological targets makes it an attractive candidate for drug formulation.
Agricultural Use
The compound's antimicrobial properties could also find applications in agriculture as a biopesticide or fungicide. Its effectiveness against plant pathogens can contribute to sustainable agricultural practices by reducing reliance on traditional chemical pesticides.
Mechanism of Action
The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Literature
The following compounds are selected for comparison based on shared structural features (1,3,4-oxadiazole core and amide/amine substituents):
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility: The 4-methylbenzyl group in the target compound increases lipophilicity compared to the 2-methoxyphenyl group in Entry 148 . Entry 147’s tetrahydro-2H-pyran-4-carboxamide substituent adds a cyclic ether and amide, balancing lipophilicity and hydrogen-bonding capacity, which may enhance bioavailability relative to the target compound .
- The thiazol-2-amine group in introduces a basic nitrogen and aromatic heterocycle, which could improve solubility in acidic environments and enable π-π stacking interactions absent in the target compound .
Biological Activity
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound features an oxadiazole ring, which is known for its diverse biological properties. The synthesis typically involves cyclization reactions with appropriate precursors. While specific synthetic routes for this compound have not been extensively documented in the literature, related compounds have been synthesized using methods such as:
- Cyclization with benzoyl chloride in the presence of bases like triethylamine.
- Continuous flow microreactor systems for industrial production to optimize reaction conditions and improve yields.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain oxadiazole compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Although specific data on this compound is limited, its structural similarity to other active oxadiazoles suggests potential antimicrobial effects.
Anticancer Activity
Oxadiazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example:
- Inhibition of c-Myc : Some oxadiazole derivatives have been reported to inhibit c-Myc–Max dimerization, a critical process in cancer cell proliferation. This mechanism can lead to G0/G1 phase arrest in the cell cycle and subsequent apoptosis.
Anti-inflammatory Effects
There is emerging evidence that compounds containing the oxadiazole moiety may exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory cytokine production or inhibit inflammatory pathways.
Case Studies and Research Findings
Several studies highlight the biological activities associated with oxadiazole derivatives:
The exact mechanism of action for this compound remains to be fully elucidated. However, it likely involves interactions with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors affecting signal transduction pathways.
- Gene Expression Regulation : By influencing transcription factors such as c-Myc, these compounds can alter gene expression profiles associated with cell growth and survival.
Q & A
Q. What are the established synthetic routes for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide, and how can reaction conditions be optimized for yield improvement?
The compound is synthesized via multi-step reactions, typically starting with isonicotinic acid hydrazide and triethyl orthoacetate/benzoate to form the oxadiazole core. Optimization involves adjusting temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and reaction duration (4–6 hours). Monitoring with thin-layer chromatography (TLC) ensures intermediate formation, while recrystallization or column chromatography improves purity. Yield improvement strategies include using dehydrating agents (e.g., POCl₃) and maintaining anhydrous conditions .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and amide linkages (δ 2.1–2.3 ppm for methyl groups). Infrared (IR) spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₁₅H₁₈N₃O₂). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%) .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Initial screens include:
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli).
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays for lipoxygenase or cyclooxygenase inhibition. Dose-response curves and positive controls (e.g., ciprofloxacin for antimicrobial tests) validate activity .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action against specific biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes (e.g., COX-2) or receptors. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies on target proteins. Western blotting or qPCR evaluates downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Replicate assays under standardized conditions (CLSI guidelines for antimicrobial tests). Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. MTT). Analyze structural analogs (e.g., 4-methylbenzyl vs. 4-methoxybenzyl derivatives) to isolate substituent effects. Meta-analyses of published IC₅₀/MIC values identify outliers due to solvent/DMSO interference .
Q. What methodologies enable comparative efficacy analysis between this compound and its structural analogs?
Design a congener library with variations in:
Q. How can computational modeling predict binding interactions with enzymes or receptors?
Perform molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes. Quantum mechanics/molecular mechanics (QM/MM) identifies key interactions (e.g., hydrogen bonds with Thr530 in COX-2). Pharmacophore modeling (Phase) highlights essential moieties for activity .
Q. What formulation strategies address solubility limitations observed in pharmacological studies?
Use co-solvents (PEG 400) or cyclodextrin inclusion complexes. Nanoformulation (liposomes or PLGA nanoparticles) enhances bioavailability. LogP adjustments via prodrug design (e.g., esterification of the amide) improve membrane permeability .
Q. What validation protocols ensure the accuracy of HPLC and LC-MS methods for quantification?
Follow ICH guidelines:
- Linearity : R² > 0.998 over 1–100 µg/mL.
- Precision : ≤2% RSD for intra-/inter-day replicates.
- Recovery : 98–102% in spiked biological matrices (plasma/tissue homogenates). Use stable isotope-labeled internal standards (e.g., ¹³C-isobutyramide) for LC-MS/MS .
Q. Which parameters are critical when scaling up synthesis from milligram to gram scale?
- Reagent stoichiometry : Optimize molar ratios (1:1.2 for hydrazide:orthoester).
- Heat transfer : Use jacketed reactors for exothermic steps.
- Purification : Switch from column chromatography to recrystallization (ethanol/water).
Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
